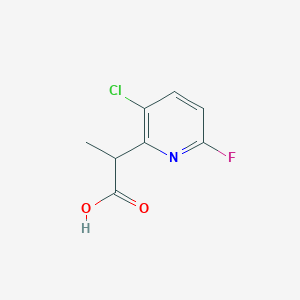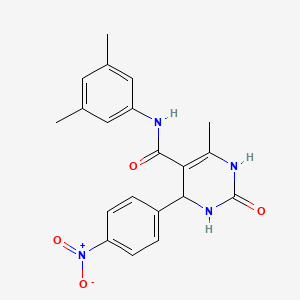
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. It contains a pyrimidine ring, which is aromatic and relatively stable. The nitro group (-NO2) is a strong electron-withdrawing group and could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions. These properties can often be predicted based on the structure of the compound and its functional groups .Scientific Research Applications
Anticancer Properties
Oprea1_182121 exhibits promising anticancer activity. It has been studied for its potential to inhibit tumor growth and metastasis. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s mechanism of action involves interfering with key cellular processes, making it an attractive candidate for targeted cancer therapies .
Antimicrobial Activity
In vitro studies have demonstrated that Oprea1_182121 possesses antimicrobial properties. It shows efficacy against both Gram-positive and Gram-negative bacteria. Researchers are investigating its potential as an alternative to existing antibiotics, especially in cases of drug-resistant bacterial infections .
Anti-Inflammatory Effects
Oprea1_182121 exhibits anti-inflammatory activity by modulating inflammatory pathways. It may help reduce inflammation associated with autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand its mechanism of action and clinical applications .
Antihypertensive Potential
Studies suggest that Oprea1_182121 has vasodilatory effects, which could contribute to its antihypertensive properties. By relaxing blood vessels, it may help regulate blood pressure. Clinical trials are ongoing to explore its use in hypertensive patients .
Diuretic Activity
The compound’s chemical structure indicates potential diuretic effects. Researchers have investigated its impact on renal function and fluid balance. Diuretics play a crucial role in managing conditions like edema and congestive heart failure .
Calcium Channel Antagonism
Oprea1_182121 interacts with calcium channels, affecting calcium influx into cells. This property may have implications for cardiovascular health, including arrhythmia management and vasodilation. Further studies are needed to validate its clinical relevance .
Novel Synthetic Methodologies
Researchers have developed novel synthetic approaches to prepare Oprea1_182121 and related compounds. These methods enhance druglikeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. The compound’s synthetic pathways are of interest to organic and medicinal chemists .
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological targets in the body. Without more information, it’s difficult to speculate on the mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic, corrosive, flammable, or reactive. Safety data sheets (SDS) provide information on the potential hazards of a compound, as well as recommendations for handling, storage, and disposal .
Future Directions
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-8-12(2)10-15(9-11)22-19(25)17-13(3)21-20(26)23-18(17)14-4-6-16(7-5-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQXYUQVKRUEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2632451.png)
![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)
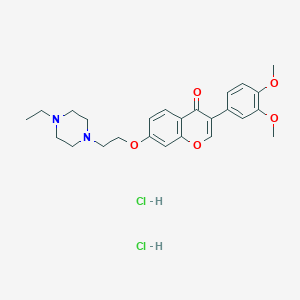
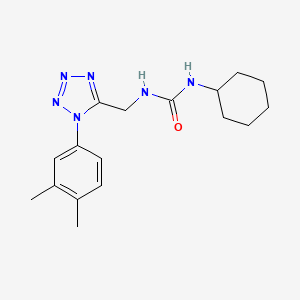
![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)
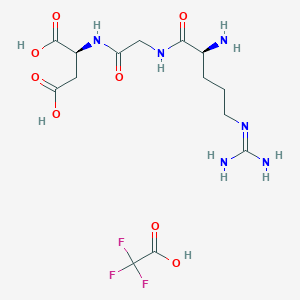

![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)
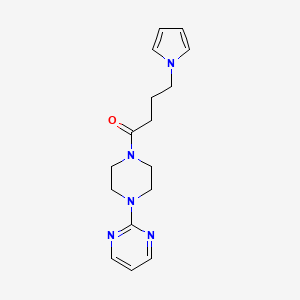
![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)
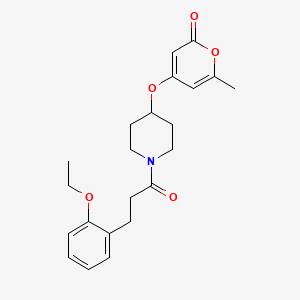
![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)
